molecular formula C10H11N3O3S B084401 p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide CAS No. 13269-73-3

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Cat. No.: B084401
CAS No.: 13269-73-3
M. Wt: 253.28 g/mol
InChI Key: GLOOJKUWIGSFGC-UHFFFAOYSA-N
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Description

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring fused with a benzenesulphonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a β-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Sulphonation: The resulting pyrazole derivative is then subjected to sulphonation using chlorosulphonic acid or sulphur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved product quality. Additionally, the use of automated purification systems can streamline the production process and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

    p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of sulphone derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminium hydride, leading to the formation of corresponding amine derivatives.

    Substitution: The sulphonamide group in the compound can participate in nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminium hydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are usually performed in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulphone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is involved in various physiological processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

  • p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid
  • 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphonic acid
  • 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one

Uniqueness

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide stands out due to its unique combination of a pyrazole ring and a benzenesulphonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit carbonic anhydrase, for example, is a notable characteristic that distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOJKUWIGSFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157717
Record name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-73-3
Record name 3-Methyl-1-(3′-sulfoamidophenyl)-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13269-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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